N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carbohydrazide
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Overview
Description
N’-[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-[(E)-(HYDROXYIMINO)METHYL]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
The synthesis of N’-[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-[(E)-(HYDROXYIMINO)METHYL]PYRIDINE-3-CARBOHYDRAZIDE involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of hydrazine with ketones or aldehydes under acidic conditions . The reaction conditions typically involve refluxing the reactants in acetic acid or hydrochloric acid. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired reaction. Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
N’-[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-[(E)-(HYDROXYIMINO)METHYL]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antiviral and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole ring allows it to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE
- N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PYRIDINE-3-CARBOHYDRAZIDE
What sets N’-[(3Z)-1-ETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-[(E)-(HYDROXYIMINO)METHYL]PYRIDINE-3-CARBOHYDRAZIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H15N5O3 |
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Molecular Weight |
337.33 g/mol |
IUPAC Name |
N-(1-ethyl-2-hydroxyindol-3-yl)imino-6-[(E)-hydroxyiminomethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H15N5O3/c1-2-22-14-6-4-3-5-13(14)15(17(22)24)20-21-16(23)11-7-8-12(10-19-25)18-9-11/h3-10,24-25H,2H2,1H3/b19-10+,21-20? |
InChI Key |
KGTIPGXACQMQCH-XPRZREMPSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CN=C(C=C3)/C=N/O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CN=C(C=C3)C=NO |
Origin of Product |
United States |
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